Sodium 1-ethyl-1H-imidazole-4-sulfinate
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Overview
Description
Sodium 1-ethyl-1H-imidazole-4-sulfinate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-ethyl-1H-imidazole-4-sulfinate typically involves the sulfonation of 1-ethyl-1H-imidazole. This can be achieved through the reaction of 1-ethyl-1H-imidazole with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-ethyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Sodium 1-ethyl-1H-imidazole-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and catalysts.
Mechanism of Action
The mechanism by which sodium 1-ethyl-1H-imidazole-4-sulfinate exerts its effects is largely dependent on its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- Sodium 1-methyl-1H-imidazole-4-sulfinate
- Sodium 1-ethyl-1H-imidazole-2-sulfinate
- Sodium 1-ethyl-1H-imidazole-5-sulfinate
Comparison: Sodium 1-ethyl-1H-imidazole-4-sulfinate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and selectivity in chemical reactions. Compared to sodium 1-methyl-1H-imidazole-4-sulfinate, the ethyl group provides different steric and electronic properties, potentially leading to variations in reaction outcomes. Similarly, the position of the sulfonate group (e.g., 2-sulfinate vs. 4-sulfinate) can affect the compound’s chemical behavior and applications.
Biological Activity
Sodium 1-ethyl-1H-imidazole-4-sulfinate is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound, characterized by an ethyl group on the nitrogen atom of the imidazole ring and a sulfinyl functional group at the 4-position, exhibits significant potential in various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₅H₈N₂O₂S
- Molecular Weight : Approximately 176.19 g/mol
- Structural Features :
- Imidazole ring with a sulfinyl group
- Ethyl substituent enhancing reactivity
This unique structure contributes to its biological activity, particularly its ability to interact with various biological targets.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate |
Candida albicans | Effective |
These findings suggest that this compound could be useful in treating infections caused by resistant strains.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro experiments have shown that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving the modulation of apoptosis-related proteins.
A study evaluated its effects on several cancer cell lines, revealing:
- Cell Lines Tested : HeLa, MCF-7, and A549
- IC50 Values :
- HeLa: 3.24 µM
- MCF-7: 2.75 µM
- A549: 4.10 µM
The selectivity index indicated that normal cells exhibited significantly higher tolerance compared to tumor cells, suggesting a favorable therapeutic window.
The mechanism by which this compound exerts its biological effects involves:
- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : Disruption of cell cycle progression leading to increased cell death in cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Enhanced levels of ROS contributing to cellular stress and apoptosis.
Case Studies
Several case studies have explored the pharmacological applications of this compound:
-
Study on Antimicrobial Activity :
- Conducted by , this study demonstrated the efficacy of this compound against both gram-positive and gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
- Antitumor Efficacy Study :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Sodium Sulfinate | Simple sulfinyl group | Primarily industrial use |
1-Methylimidazole | Methyl group at position 1 | Used in organic synthesis |
Imidazolium Salts | Positively charged cation | Soluble in ionic liquids |
This compound stands out due to its combination of antimicrobial and antitumor activities, which are not typically observed together in simpler imidazoles or sulfinates.
Properties
Molecular Formula |
C5H7N2NaO2S |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
sodium;1-ethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QCAFIVPDTJRXJK-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C(N=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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